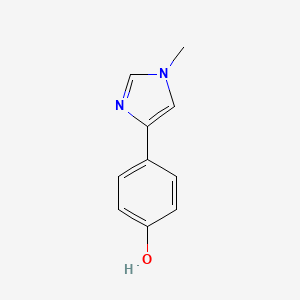

4-(1-Methyl-1H-imidazol-4-yl)phenol

Description

Properties

CAS No. |

40511-44-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-(1-methylimidazol-4-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-12-6-10(11-7-12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 |

InChI Key |

NBUTXWIFTKWSMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-(1-Methyl-1H-imidazol-4-yl)phenol

Detailed Stepwise Preparation

Step 1: Ullmann Reaction to Form 1-(4-methoxyphenyl)-1H-imidazole

- Reactants: p-bromoanisole and imidazole (or substituted imidazole).

- Catalysts: Copper(I) oxide (Cu2O) or copper(I) iodide (CuI) at 5-10 mol%.

- Base: Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), or sodium hydroxide (NaOH) in 1-2 equivalents.

- Solvent: Polar aprotic solvents such as N-methylpyrrolidone (NMP), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO); NMP is preferred.

- Conditions: Heating at 110-140 °C for 6-15 hours under stirring.

- Work-up: After reaction completion, filtration to remove solids, extraction with ethyl acetate, washing with saturated salt water, drying, solvent removal by rotary evaporation, and crystallization using methyl tert-butyl ether (MTBE).

Example yields: 53-74% depending on base and catalyst choice.

Step 2: Demethylation to Obtain 4-(1-Methyl-1H-imidazol-4-yl)phenol

- Reactant: 1-(4-methoxyphenyl)-1H-imidazole.

- Reagent: Boron tribromide (BBr3) in 1.0 M dichloromethane solution.

- Conditions: Cooling to 0 to -10 °C under nitrogen atmosphere, slow addition of BBr3, then reaction at room temperature (20-25 °C) for 12 hours.

- Quenching: Addition to ice-water mixture, neutralization with sodium bicarbonate.

- Purification: Filtration of precipitated solid, recrystallization from tert-butanol.

- Yield: Approximately 76% with purity exceeding 99.8%.

Comparative Methods and Notes

- Traditional one-step Ullmann reactions using p-bromophenol and imidazole often yield products with copper ion contamination and colored impurities (grayish-green or brownish), which are undesirable.

- The two-step method described avoids copper residues, produces a white, high-purity product, and simplifies purification by eliminating extensive solvent extraction and column chromatography.

- Alternative demethylation using hydrobromic acid (HBr) at elevated temperatures (100 °C) results in lower yields (~65%) and colored products, indicating less favorable conditions.

Data Summary Table of Preparation Conditions and Outcomes

| Step | Reactants / Reagents | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | p-bromoanisole + imidazole | Cu2O (5-10 mol%), K2CO3 | NMP | 120 | 12 | 53-74 | - | Extraction, crystallization |

| 2 | 1-(4-methoxyphenyl)-1H-imidazole | BBr3 (1.0 M in DCM) | DCM | 0 to 25 | 12 | 76 | 99.8 | Recrystallization with tert-butanol |

| Alt 2 | 1-(4-methoxyphenyl)-1H-imidazole | 48% HBr | - | 100 | 6 | 65 | Lower | Colored product, less pure |

Research Findings and Analysis

- The Ullmann coupling step is critical for forming the C-N bond between the imidazole nitrogen and the aromatic ring. The choice of copper catalyst and base significantly affects the yield.

- The use of NMP as solvent provides a suitable medium for the reaction, balancing solubility and reactivity.

- Demethylation with boron tribromide is preferred over HBr due to milder conditions, higher yield, and better product purity.

- Purification by recrystallization from methyl tert-butyl ether and tert-butanol is sufficient to obtain high-purity 4-(1-Methyl-1H-imidazol-4-yl)phenol without chromatographic steps.

- The final product is white and free from copper contamination, which is essential for applications requiring high chemical purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols and imidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-4-yl)phenol has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-imidazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and signaling pathways. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Phenol Derivatives

4-Hydroxybenzoic Acid–1H-imidazole (C₁₀H₈N₂O₂)

- Structure: Combines a benzoic acid group with imidazole, differing from 4-(1-Methyl-1H-imidazol-4-yl)phenol by the presence of a carboxylic acid moiety.

- Properties: Exhibits hydrogen-bonding interactions between the phenolic -OH and imidazole nitrogen, enhancing crystallinity .

- Applications : Used in crystal engineering due to its stable hydrogen-bonded networks .

[4-(1H-Imidazol-4-yl)-phenyl]-methanol (C₁₀H₁₀N₂O)

- Structure : Benzyl alcohol derivative with an imidazole substituent.

- Properties: Molecular weight 174.203 g/mol; soluble in polar solvents like DMSO and methanol .

Substituent-Modified Imidazole Derivatives

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) (C₁₃H₁₃ClN₄O₂)

- Structure : Chloromethyl and nitro groups enhance electrophilicity.

- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂ .

- Comparison: The nitro group increases oxidative stability but reduces solubility in aqueous media compared to the hydroxyl group in 4-(1-Methyl-1H-imidazol-4-yl)phenol .

Phenol, 4-[(2-amino-1-methyl-1H-imidazol-4-yl)methyl] (C₁₁H₁₃N₃O)

- Structure: Features an amino group on the imidazole ring and a methylene-linked phenol.

- Properties: Molecular weight 203.24 g/mol; the amino group facilitates hydrogen bonding, enhancing receptor binding in biological systems .

- Applications: Potential use in drug design for targeting histamine receptors .

Bioactive Imidazole Derivatives

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (C₆H₁₁N₃)

- Structure: Ethylamine-linked imidazole without a phenolic group.

- Bioactivity : Acts as a histamine metabolite; molecular weight 125.17 g/mol .

- Comparison: The absence of a phenolic ring reduces antioxidant capacity but increases blood-brain barrier permeability .

N-(4-(4-Bromophenyl)-1H-imidazol-2-yl)-2-(4-(1-methyl-1H-imidazol-4-yl)phenoxy)propanamide (31) (C₂₂H₂₁BrN₄O₂)

- Structure : Incorporates a bromophenyl group and a propanamide linker.

- Synthesis: Derived from 4-(1-Methyl-1H-imidazol-4-yl)phenol via esterification and amidation .

- Bioactivity: Demonstrates inhibitory activity against IMPDH, highlighting the role of the phenol group in enzyme targeting .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Comparison

Q & A

Basic: What are the optimal synthetic routes for 4-(1-Methyl-1H-imidazol-4-yl)phenol, and how can purity be maximized?

Answer:

Synthesis typically involves coupling reactions between imidazole derivatives and phenol precursors. For example, halogenated intermediates (e.g., 4-bromophenol) may react with 1-methylimidazole derivatives under palladium-catalyzed cross-coupling conditions . Key steps include:

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and high-resolution mass spectrometry (HRMS) .

- Yield optimization : Control reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products .

Basic: How is the structural identity of 4-(1-Methyl-1H-imidazol-4-yl)phenol confirmed experimentally?

Answer:

A multi-technique approach is essential:

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–N: ~1.34 Å) and confirms the imidazole-phenol linkage .

- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–7.8 ppm for phenol, δ 7.1–7.3 ppm for imidazole) and methyl groups (δ 3.6–3.8 ppm) .

- FTIR : Detect O–H stretching (~3200 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the compound’s molecular geometry?

Answer:

- SHELX suite : Refine X-ray data to model thermal displacement parameters (ADPs) and hydrogen bonding. For example, SHELXL can optimize torsion angles for the methyl-imidazole moiety .

- ORTEP-III : Visualize anisotropic displacement ellipsoids to assess positional disorder in the phenol ring .

- Data cross-check : Compare calculated vs. experimental density maps to validate hydrogen atom positions in the crystal lattice .

Advanced: How should researchers address discrepancies between computational and experimental data (e.g., bond angles, stability)?

Answer:

- DFT calculations : Use Gaussian or ORCA to model ground-state geometries (e.g., B3LYP/6-311++G** basis set). Compare computed vs. experimental bond angles (e.g., C–C–C in phenol: ~120°) .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to validate computational stability predictions (e.g., thermal stability up to 200°C) .

- Reconciliation : Adjust solvent effect parameters in simulations if experimental solubility (e.g., in DMSO) deviates from predictions .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL at pH 7). Acidic conditions (pH < 3) protonate the imidazole nitrogen, enhancing aqueous solubility .

- Stability : Susceptible to oxidation at the phenol moiety. Store under inert atmosphere (N₂/Ar) at –20°C with desiccants. Avoid exposure to light to prevent photodegradation .

Advanced: What mechanistic insights can be gleaned from studying its reactivity in cross-coupling or functionalization reactions?

Answer:

- Suzuki-Miyaura reactions : The phenol group can be functionalized via boronate intermediates. Monitor regioselectivity using LC-MS to detect para vs. ortho substitution .

- Electrophilic substitution : Imidazole acts as an electron donor, directing nitration/sulfonation to the phenol ring. Use kinetic studies (e.g., UV-Vis monitoring) to quantify reaction rates .

- Byproduct analysis : Identify dimerization products (e.g., via HRMS) under high-temperature conditions .

Basic: Which spectroscopic techniques are most effective for monitoring degradation or impurity formation?

Answer:

- HPLC-DAD : Detect impurities at 254 nm using reverse-phase columns. Calibrate against reference standards for quantification .

- Mass spectrometry : Use ESI-MS in positive ion mode to identify hydrolyzed byproducts (e.g., loss of methyl group: m/z –15) .

- NMR stability studies : Track peak broadening or new signals after accelerated aging (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How can researchers model the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to imidazole-recognizing targets (e.g., cytochrome P450). Validate with IC₅₀ assays .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets. Analyze RMSD plots for ligand-protein complex stability .

- SAR studies : Synthesize analogs (e.g., methyl → ethyl substitution) and correlate structural changes with bioactivity data .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Toxicity : LD₅₀ (oral, rat) data is limited; treat as a potential irritant. Avoid inhalation of dust .

Advanced: How can researchers resolve conflicting crystallographic data from different polymorphs?

Answer:

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic phases .

- DSC analysis : Detect melting point variations (ΔTm > 5°C) between polymorphs. Correlate with lattice energy calculations .

- Rietveld refinement : Use TOPAS to model preferred orientation effects in polycrystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.